molecular formula C11H10O3 B14805934 Methyl 2-formylcubane-1-carboxylate

Methyl 2-formylcubane-1-carboxylate

Cat. No.: B14805934
M. Wt: 190.19 g/mol
InChI Key: KPFNWKFHHTWUGO-UHFFFAOYSA-N
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Description

Methyl 2-formylcubane-1-carboxylate: is a unique organic compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formylcubane-1-carboxylate typically involves the functionalization of cubane derivatives. One common method includes the formylation of cubane-1-carboxylate using formylating agents under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of synthesizing cubane derivatives. advancements in synthetic organic chemistry may lead to more efficient and scalable methods in the future.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formylcubane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Methyl 2-carboxycubane-1-carboxylate.

    Reduction: Methyl 2-hydroxymethylcubane-1-carboxylate.

    Substitution: Various substituted cubane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-formylcubane-1-carboxylate is used as a building block in the synthesis of more complex cubane derivatives. Its unique structure makes it a valuable compound for studying the properties of strained hydrocarbons.

Biology and Medicine: Research is ongoing to explore the potential biological activities of cubane derivatives. This compound may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the materials science industry, cubane derivatives are investigated for their potential use in high-energy materials and advanced polymers due to their high strain energy and stability.

Mechanism of Action

The mechanism of action of methyl 2-formylcubane-1-carboxylate in chemical reactions involves the reactivity of the formyl group and the cubane core. The formyl group can undergo nucleophilic attack, leading to various substitution and addition reactions. The cubane core’s strain energy influences the compound’s reactivity and stability, making it a unique scaffold for chemical transformations.

Comparison with Similar Compounds

    Methyl 4-formylcubane-1-carboxylate: Similar in structure but with the formyl group at a different position.

    Cubane-1,4-dicarboxylic acid: Another cubane derivative with carboxyl groups at different positions.

Uniqueness: Methyl 2-formylcubane-1-carboxylate is unique due to the position of the formyl group, which influences its reactivity and potential applications. The cubane structure itself is rare and provides a distinct set of chemical properties compared to more common hydrocarbon frameworks.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2-formylcubane-1-carboxylate

InChI

InChI=1S/C11H10O3/c1-14-9(13)11-7-4-3-5(7)10(11,2-12)6(3)8(4)11/h2-8H,1H3

InChI Key

KPFNWKFHHTWUGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C4C1C5C4C3C25C=O

Origin of Product

United States

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